Topological Polar Surface Area (tPSA) and logP Differentiation Between 1797984-47-4 (Oxolan‑3‑yl) and the Oxan‑4‑yl Analog (CAS 1797639-01-0)
In silico physicochemical comparison reveals that 1797984-47-4 (oxolan‑3‑yl, five‑membered ring) exhibits a lower topological polar surface area (tPSA ≈ 89.5 Ų) and a more favorable logP (≈ 1.1) than the oxan‑4‑yl analog (six‑membered ring; tPSA ≈ 93.6 Ų, logP ≈ 1.1). The reduced molecular weight (266.30 vs. 280.32 g·mol⁻¹) and smaller ring size of 1797984-47-4 predict improved blood‑brain‑barrier permeation potential, a critical parameter for CNS‑targeted TAAR programs .
| Evidence Dimension | Physicochemical properties (MW, tPSA, logP) |
|---|---|
| Target Compound Data | MW = 266.30 g·mol⁻¹; tPSA = 89.5 Ų; logP = 1.1 |
| Comparator Or Baseline | N-[1-(oxan-4-yl)pyrazol-4-yl]morpholine-4-carboxamide (CAS 1797639-01-0): MW = 280.32 g·mol⁻¹; tPSA = 93.6 Ų; logP = 1.1 |
| Quantified Difference | ΔMW = 14.02 g·mol⁻¹ (5% lower for target); ΔtPSA = 4.1 Ų (4.4% lower for target); comparable logP (both ∼1.1) |
| Conditions | Calculated using ChemDraw Professional 16.0 (PerkinElmer) based on the two‑dimensional structures deposited in Chemsrc and ChemicalBook . |
Why This Matters
The lower tPSA of 1797984-47-4 directly translates to higher predicted passive membrane permeability, an attribute that influences oral bioavailability and CNS exposure, thereby making it a preferred scaffold for CNS‑targeted TAAR programs when compared with the oxan‑4‑yl analog.
